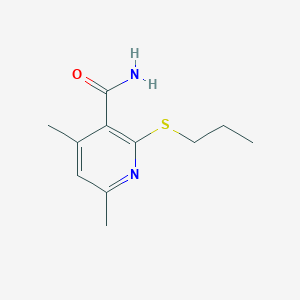![molecular formula C14H21N3O3S B3957804 N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B3957804.png)
N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea
描述
N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea, also known as DMTU, is a compound that has been widely used in scientific research for its unique properties. It is a potent scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS), which makes it an important tool in the study of oxidative stress and related diseases.
作用机制
N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea acts as a scavenger of RNS and ROS, which are highly reactive molecules that can cause damage to cells and tissues. N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea reacts with these species to form stable products, thereby preventing them from causing oxidative damage. N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea has been shown to be particularly effective in scavenging peroxynitrite, a highly reactive RNS that is involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea has also been shown to improve endothelial function, reduce blood pressure, and protect against ischemia-reperfusion injury in animal models.
实验室实验的优点和局限性
N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea has several advantages for lab experiments. It is a potent scavenger of RNS and ROS, which makes it an important tool in the study of oxidative stress and related diseases. It is also relatively stable and can be easily synthesized and purified. However, N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea has some limitations for lab experiments. It can interfere with some assays that rely on the generation of RNS or ROS, and it can also have off-target effects on other cellular processes.
未来方向
There are several future directions for the use of N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea in scientific research. One potential application is in the development of new therapies for oxidative stress-related diseases. N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea could be used as a lead compound for the development of more potent and selective scavengers of RNS and ROS. Another potential application is in the study of the role of oxidative stress in aging and age-related diseases. N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea could be used to investigate the effects of reducing oxidative stress on lifespan and healthspan in animal models. Finally, N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea could be used in the development of new diagnostic tools for oxidative stress-related diseases. N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea-based assays could be used to detect and quantify oxidative stress in clinical samples.
Conclusion:
In conclusion, N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea is a compound with unique properties that has been widely used in scientific research for its ability to scavenge RNS and ROS. It has several potential applications in the study of oxidative stress and related diseases, and its use in scientific research is likely to continue to grow in the future.
科学研究应用
N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea has been extensively used in scientific research as a tool to study oxidative stress and related diseases. It has been shown to protect against oxidative damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea has also been used to investigate the role of oxidative stress in the pathogenesis of various diseases such as diabetes, hypertension, and neurodegenerative disorders.
属性
IUPAC Name |
1-[3-(dimethylamino)phenyl]-3-(3-methyl-1,1-dioxothiolan-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-14(7-8-21(19,20)10-14)16-13(18)15-11-5-4-6-12(9-11)17(2)3/h4-6,9H,7-8,10H2,1-3H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEASBGJHYATFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC(=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-bromophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957721.png)
![4-[4-(2-isopropyl-5-methylphenoxy)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3957729.png)

![5-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoic acid](/img/structure/B3957759.png)
![2,3-dihydro-1H-inden-1-yl{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B3957764.png)

![N-{(2R*,4R*,6S*)-2-isopropyl-6-[2-(methylamino)pyridin-3-yl]tetrahydro-2H-pyran-4-yl}benzamide](/img/structure/B3957772.png)
![3-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3957786.png)
![4-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3957793.png)
![2-({1-[4-(difluoromethoxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B3957796.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3957799.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B3957812.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3957827.png)